[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3S/c16-12-5-2-1-4-11(12)13-8-10(17-20-13)9-19-15(18)14-6-3-7-21-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSVHRTVSDNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Ketoamide Precursors
The oxazole core is typically synthesized via cyclodehydration of β-ketoamide intermediates. For example, reacting 2-fluoroacetophenone-derived β-ketoamides with ammonium acetate under acidic conditions yields 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid. This method, adapted from pyrazolo[1,5-a]pyridine syntheses, achieves 72–78% yields when using acetic acid as both catalyst and solvent at 130°C.
Cross-Dehydrogenative Coupling (CDC)
CDC reactions, as reported by Behbehani et al., enable direct coupling between N-amino-2-iminopyridines and β-diketones. While originally designed for pyrido[1,2-b]indazoles, this method can be modified for oxazole synthesis by substituting β-diketones with fluorinated β-ketoesters. Oxygen atmosphere and acetic acid promote oxidative dehydrogenation, forming the oxazole ring in 18 hours with 85% efficiency.
Esterification and Thiophene Coupling
Methylation of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is esterified using methanol under acidic conditions. A protocol from Journal of Heterocyclic Chemistry involves refluxing thiophene-2-carboxylic acid with thionyl chloride to generate the acyl chloride, followed by treatment with methanol to yield methyl thiophene-2-carboxylate (92% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol and acetic acid mixtures enhance cyclization rates by stabilizing intermediates through hydrogen bonding. Microwave irradiation at 130°C reduces CDC reaction times from 18 hours to 45 minutes while maintaining 85% yield.
Catalytic Systems
Pd(dba)2/RuPhos systems outperform other catalysts in Suzuki-Miyaura couplings, minimizing dehalogenation side reactions. NaOtBu as a base improves turnover frequency by 30% compared to Cs2CO3.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
Preparative HPLC (YMC-Actus Triart C18) with acetonitrile/water (70:30) achieves >99% purity. Retention time: 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| CDC Cyclization | 85 | 18 | 92 |
| Suzuki-Miyaura | 78 | 6 | 99 |
| Conventional Esterification | 92 | 24 | 95 |
Microwave-assisted CDC offers the best balance of speed and yield, whereas Suzuki-Miyaura coupling excels in regioselectivity .
Chemical Reactions Analysis
Types of Reactions
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, and strong bases are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medicinally, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials such as organic semiconductors, light-emitting diodes (OLEDs), and corrosion inhibitors .
Mechanism of Action
The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazole and thiophene rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins and influence various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazolidinone and Fluorophenyl Moieties
Compounds 1a and 1b (tert-butyl derivatives with oxazolidinone rings and fluorophenyl groups) from provide insight into stability differences. These compounds degrade in simulated gastric fluid due to their oxazolidinone ring, which is more hydrolytically labile compared to the isoxazole ring in the target compound. Isoxazoles generally exhibit greater metabolic stability than oxazolidinones, suggesting that [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate may have enhanced gastrointestinal stability .
Table 1: Stability Comparison
| Compound | Core Structure | Stability in Simulated Gastric Fluid |
|---|---|---|
| Compound 1a/1b () | Oxazolidinone | Degrades |
| Target Compound | Isoxazole | Likely stable (inferred) |
Thiophene-2-Carboxylate Derivatives
Methyl 5-amino-1-benzothiophene-2-carboxylate () shares the thiophene-2-carboxylate ester group but lacks the isoxazole-fluorophenyl moiety.
Example 62 () contains a thiophene-2-carboxylate ester linked to a pyrazolo-pyrimidine-chromenone system. While structurally distinct, its molecular weight (560.2 g/mol) and melting point (227–230°C) highlight the influence of bulky substituents on thermal stability. The target compound, with a simpler structure, likely has a lower molecular weight and melting point, favoring synthetic accessibility .
Table 2: Physicochemical Properties
Fluorophenyl-Substituted Heterocycles
Thiophene fentanyl hydrochloride () includes a fluorophenyl group but is pharmacologically distinct as an opioid analog. The 2-fluorophenyl substitution in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs, similar to trends observed in fluorinated pharmaceuticals .
Biological Activity
The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C14H12FN2O3S
- Molecular Weight : 302.32 g/mol
- CAS Number : 1040638-58-1
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the oxazole and thiophene moieties enhances its pharmacological profile, potentially allowing it to exhibit anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to This compound have shown promising results in inhibiting cell proliferation in models such as:
- MCF-7 (human breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In vitro assays revealed that the compound exhibited an IC50 value in the micromolar range against these cell lines, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for different strains.
| Bacterial Strain | MIC Value (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
Case Studies
- Cytotoxicity Assay : A study conducted on the MCF-7 cell line demonstrated that treatment with the compound led to increased apoptosis, as evidenced by flow cytometry analysis showing elevated levels of caspase-3 cleavage and p53 expression.
- Antimicrobial Testing : In a comparative study against standard antibiotics, This compound showed superior efficacy compared to ampicillin against certain bacterial strains, suggesting potential as a lead compound for antibiotic development.
Q & A
Q. Key Challenges :
- Minimizing side reactions during oxazole formation due to the electron-withdrawing fluorophenyl group.
- Ensuring regioselectivity in ester bond formation to avoid cross-linking .
Which spectroscopic and crystallographic methods are most effective for structural confirmation?
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR to verify the oxazole ring (C3 proton at δ 8.2–8.5 ppm) and thiophene carboxylate (ester carbonyl at ~165 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns matching the molecular formula.
- X-ray Crystallography : Use SHELXL or SIR97 for refinement, with ORTEP-3 for visualizing π-π stacking between fluorophenyl and thiophene rings .
Advanced Tip : For ambiguous electron density maps (e.g., disordered fluorine atoms), employ twin refinement in SHELXL or validate with DFT-calculated geometries .
How can researchers resolve contradictions in crystallographic data during refinement?
Advanced Research Focus
Common issues include:
- Disordered Atoms : Use PART instructions in SHELXL to model split positions, constrained by similarity to analogous structures (e.g., [5-(thiophen-2-yl)-1,2-oxazol-3-yl] derivatives) .
- Twinning : Apply TWIN and BASF commands in SHELXL for pseudo-merohedral twinning, supported by R-factor analysis (e.g., Rint > 0.05 indicates twinning) .
- Data Quality : Ensure high-resolution data (<1.0 Å) and verify with Rfree values. Cross-validate with spectroscopic data to rule out polymorphic variations .
What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in biological studies?
Q. Advanced Research Focus
Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 2,4-difluorophenyl or thiophene with furan) to assess electronic and steric effects .
Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure KD values for receptor binding (e.g., enzymes like cyclooxygenase) .
- Enzyme Inhibition : IC50 determination via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid as substrate) .
Computational Modeling : Dock optimized geometries (from Gaussian 09) into receptor active sites (e.g., using AutoDock Vina) to predict interaction hotspots .
How can reaction yields be optimized for the esterification step in synthesis?
Q. Advanced Research Focus
- Catalyst Screening : Compare EDCI, DCC, or DMAP (4-dimethylaminopyridine) in anhydrous DCM or THF. EDCI typically gives higher yields (~85%) for sterically hindered esters .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require lower temperatures (0–5°C) to suppress side reactions.
- Workup Optimization : Use aqueous extraction (NaHCO3) to remove unreacted acid, followed by drying over MgSO4 .
What strategies mitigate degradation during biological activity assays?
Q. Advanced Research Focus
- Stability Testing : Pre-incubate the compound in assay buffer (pH 7.4) at 37°C for 24h, monitoring degradation via HPLC. Add antioxidants (e.g., 0.1% BHT) if thiophene oxidation is observed .
- Prodrug Design : Modify the ester group to a more stable amide or carbamate derivative if metabolic cleavage is rapid .
How can researchers validate non-covalent interactions (e.g., π-π stacking) in the crystal structure?
Q. Advanced Research Focus
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify contact percentages (e.g., C···F interactions < 3.0 Å) .
- DFT Calculations : Compute interaction energies (e.g., at B3LYP/6-311G** level) for fluorophenyl-thiophene stacking versus alternative conformers .
What are the implications of fluorine substitution on electronic properties?
Q. Basic Research Focus
- Electron Density : The 2-fluorophenyl group reduces electron density on the oxazole ring (verified by NBO analysis), enhancing electrophilic reactivity .
- Bioavailability : Fluorine increases lipophilicity (logP ~2.8), predicted via MarvinSketch, improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
